molecular formula C19H21N3S B5552615 5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine

5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine

Cat. No.: B5552615
M. Wt: 323.5 g/mol
InChI Key: VLVOAQCNWWIEGH-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.14561886 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Applications

The significance of the pyrimidine ring and heterocyclic aromatic compounds, including thieno[2,3-d]pyrimidine derivatives, is highlighted by their promising applications in nonlinear optics (NLO) fields. A study explored the structural parameters, electronic properties, and NLO characteristics of phenyl pyrimidine derivatives, demonstrating their considerable NLO character and potential for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been recognized for their wide applications as bioactive compounds with multiple biological activities. These compounds, upon the introduction of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring, exhibit enhanced antibacterial, antifungal, and anti-inflammatory activities. This was demonstrated through the synthesis and biological evaluation of new thienopyrimidine derivatives, confirming their remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Anticancer Potential

The thieno[2,3-d]pyrimidine ring system, considered a bioisostere of the quinazoline moiety, has garnered attention due to its broad bioactivities, including antitumor effects. Novel thienopyrimidine derivatives synthesized for cytotoxic evaluation against cancer cell lines have shown that specific compounds exhibit moderate to significant cytotoxic activity, indicating their potential as anticancer agents (Kaliraj & Kathiravan, 2020).

Synthesis and Structural Analysis

The synthesis of 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines and related compounds has been reported, highlighting the diversity in structural modifications possible with thieno[2,3-d]pyrimidine derivatives. These modifications have potential implications for the development of novel materials with tailored properties for various applications (Bakhite et al., 2002).

Properties

IUPAC Name

5-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-3-5-15(6-4-13)16-11-23-19-17(16)18(20-12-21-19)22-9-7-14(2)8-10-22/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVOAQCNWWIEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.